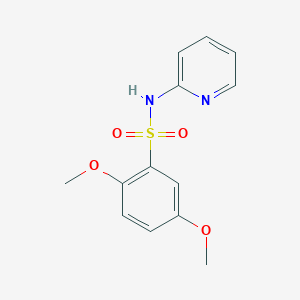![molecular formula C14H10N6O6S2 B231879 Disodium5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate CAS No. 15874-22-3](/img/structure/B231879.png)
Disodium5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diazidostilbene sulfonic acid is an organic compound with the molecular formula C14H10N6O6S2. It is a derivative of stilbene, characterized by the presence of azido groups (-N3) and sulfonic acid groups (-SO3H) on each of the two phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
4,4’-Diazidostilbene sulfonic acid can be synthesized through several synthetic routesThe reaction conditions typically include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the desired product .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4,4’-Diazidostilbene sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Photochemical Reactions: Upon exposure to UV light, the azido groups can undergo photolysis, generating reactive nitrene intermediates that can further react with other molecules.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include sodium azide, reducing agents like hydrogen gas, and UV light for photochemical reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4,4’-Diazidostilbene sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent for enzyme immobilization on fibroin by photo-crosslinking.
Biology: The compound’s ability to generate reactive intermediates upon photolysis makes it useful in studying biological systems and interactions.
Industry: It is used in the production of dyes and optical brighteners, as well as in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4,4’-Diazidostilbene sulfonic acid involves the generation of reactive intermediates, such as nitrenes, upon exposure to UV light. These intermediates can react with various molecular targets, leading to crosslinking or modification of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
4,4’-Diazidostilbene sulfonic acid can be compared with other similar compounds, such as:
4,4’-Diamino-2,2’-stilbenedisulfonic acid: This compound contains amino groups instead of azido groups and is used in the synthesis of dyes and optical brighteners.
4,4’-Dinitrostilbene-2,2’-disulfonic acid: This compound contains nitro groups and is used as a chloride channel blocker.
4,4’-Diisothiocyanostilbene-2,2’-disulfonic acid: This compound contains isothiocyanate groups and is used as an anion exchange inhibitor.
The uniqueness of 4,4’-Diazidostilbene sulfonic acid lies in its ability to generate reactive intermediates upon photolysis, making it suitable for applications that require photo-crosslinking and modification of target molecules.
Properties
CAS No. |
15874-22-3 |
|---|---|
Molecular Formula |
C14H10N6O6S2 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-azido-2-[(E)-2-(4-azido-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H10N6O6S2/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)/b2-1+ |
InChI Key |
XHPWRTXYJFNZAW-OWOJBTEDSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |
Related CAS |
2718-90-3 (di-hydrochloride salt) |
Synonyms |
4,4'-diazidostilbene 2,2'-disodium sulfonate 4,4'-diazidostilbene sulfonic acid 4,4'-diazidostilbene sulfonic acid, disodium salt 4,4'-diazidostilbene sulfonic acid, monosodium salt DASDSS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)
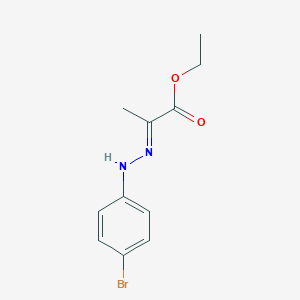
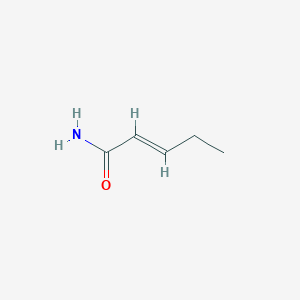
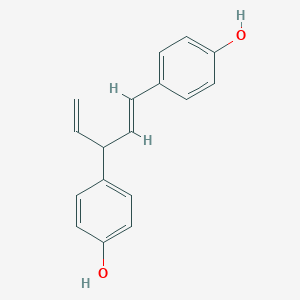
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)
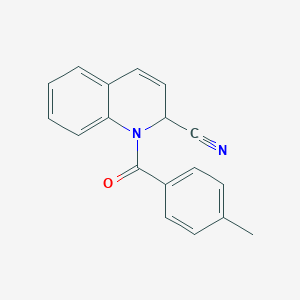
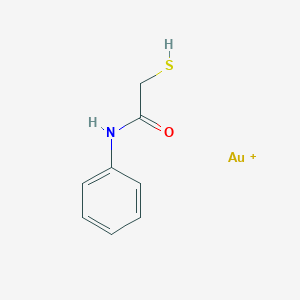
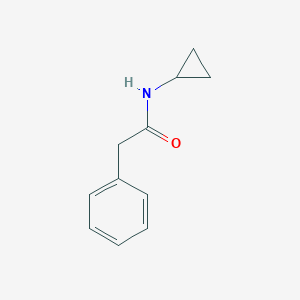

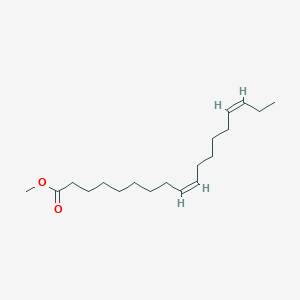
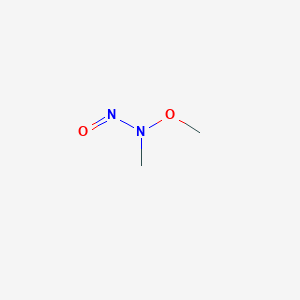
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)
